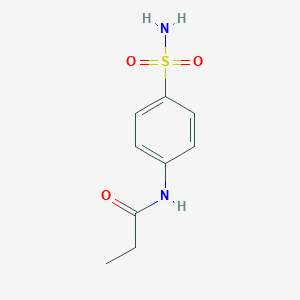

N-(4-sulfamoylphenyl)propanamide

Description

Properties

IUPAC Name |

N-(4-sulfamoylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-2-9(12)11-7-3-5-8(6-4-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEFCIQSZJXXOLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4708-37-6 | |

| Record name | N-(4-sulfamoylphenyl)propanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Q424VDF6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism

Sulfanilamide acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. Triethylamine (TEA) or similar bases neutralize HCl, driving the reaction to completion.

Procedure :

-

Reagents : Sulfanilamide (1 equiv), propanoyl chloride (1.2 equiv), TEA (1.5 equiv), anhydrous tetrahydrofuran (THF) or acetone.

-

Conditions : Stir at 0–5°C for 4 hours, then warm to room temperature.

-

Work-up : Filter precipitated dicyclohexylurea (DCU), concentrate, and purify via recrystallization (ethanol/water).

Characterization :

Coupling Agent-Mediated Synthesis

When propanoyl chloride is unavailable, carbodiimide-based coupling agents enable amide bond formation between sulfanilamide and propanoic acid.

DCC/DMAP Protocol

Procedure :

-

Reagents : Propanoic acid (1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equiv), 4-dimethylaminopyridine (DMAP, catalytic), sulfanilamide (1 equiv).

-

Conditions : Reflux in acetonitrile/methanol (1:1) for 42 hours.

-

Work-up : Remove DCU by filtration, concentrate, and purify via flash chromatography.

Advantages : Avoids handling corrosive acyl chlorides.

Limitations : Longer reaction time and lower yield compared to direct acylation.

Industrial-Scale Optimization

For large-scale production, continuous flow reactors enhance efficiency:

Key Parameters :

-

Solvent : THF or dichloromethane (DCM).

-

Temperature : 25–30°C (prevents exothermic side reactions).

-

Residence Time : 30 minutes.

Purification : Recrystallization yields >95% purity.

Alternative Routes and Derivatives

Hydrazide Intermediate Synthesis

3-Hydrazino-3-oxo-N-(4-sulfamoylphenyl)propanamide, a precursor, is synthesized via hydrazine hydrate treatment of diethyl malonate derivatives.

Procedure :

Functionalized Propanamides

-

Chlorinated Derivatives : 3-Chloro-N-(4-sulfamoylphenyl)propanamide is synthesized using 3-chloropropanoyl chloride, achieving 70% yield.

-

Branched Chains : 2,2-Dimethylpropanoyl chloride yields sterically hindered analogs (e.g., 2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide).

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Side Reactions : Over-acylation or sulfonamide hydrolysis at high temperatures. Mitigated by maintaining pH >8 and low temperatures.

-

Purification : DCU byproducts require careful filtration. Silica gel chromatography improves purity for sensitive applications.

-

Scalability : Continuous flow systems reduce reaction time and improve consistency.

Scientific Research Applications

Therapeutic Applications

1. Anti-inflammatory and Analgesic Properties

N-(4-sulfamoylphenyl)propanamide exhibits notable anti-inflammatory and analgesic effects. Studies have shown that it can inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating conditions characterized by inflammation and pain.

2. Urease Inhibition

Recent research highlights the compound's potential as a urease inhibitor. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, which can lead to various health issues. Compounds similar to N-(4-sulfamoylphenyl)propanamide have shown competitive inhibition against urease, suggesting its utility in treating related conditions .

3. Anticancer Potential

Another area of interest is the anticancer potential of sulfonamide derivatives. For instance, studies on related compounds have demonstrated their effectiveness in inhibiting carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. This suggests that N-(4-sulfamoylphenyl)propanamide could be explored further for its anticancer properties .

Synthesis Methodologies

The synthesis of N-(4-sulfamoylphenyl)propanamide typically involves several steps:

- Starting Materials: Common reagents include triethylamine as a base and various halogenated compounds for acylation.

- Synthesis Process: The process often includes the formation of amide bonds through coupling reactions involving sulfanilamide or other sulfa drugs.

- Purification Techniques: Advanced purification methods such as recrystallization or chromatography are employed to isolate the final product with high purity.

Biological Interactions

N-(4-sulfamoylphenyl)propanamide's interactions with biological targets are crucial for its therapeutic applications. Studies indicate that it can bind to specific enzymes and receptors, modulating their activity significantly. This binding results in various biological effects, including reduced inflammation and altered metabolic pathways .

Case Studies

Several case studies have been documented to assess the efficacy of compounds related to N-(4-sulfamoylphenyl)propanamide:

- Case Study 1: A study involving naproxen conjugated with various sulfanilamide derivatives showed promising results in reducing induced edema by 82.8%, comparable to standard medications like indomethacin .

- Case Study 2: Research on new sulfonamide derivatives demonstrated significant urease inhibition, with potential applications in treating infections associated with urease-producing bacteria .

Mechanism of Action

The mechanism of action of N-(4-Sulfamoyl-phenyl)-propionamide involves its interaction with specific molecular targets, such as enzymes. For instance, it can inhibit the activity of carbonic anhydrase by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, depending on the biological context .

Comparison with Similar Compounds

Hydrazone Derivatives

- 3-[2-(4-Chlorobenzylidene)hydrazino]-3-oxo-N-(4-sulfamoylphenyl)propanamide Structure: Incorporates a 4-chlorobenzylidene hydrazone group. Synthesis: Formed by refluxing N-(4-sulfamoylphenyl)propanamide hydrazide with 4-chlorobenzaldehyde in ethanol (81.3% yield) .

NSAID Conjugates

- 2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide (Ibuprofen Conjugate)

- 2-(2-Fluoro-[1,1′-biphenyl]-4-yl)-N-(4-sulfamoylphenyl)propanamide (Flurbiprofen Conjugate)

Indole-Based Derivatives

Chlorinated and Thioether Derivatives

- 3-[(4-Chlorophenyl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide

- 2-Chloro-N-[1-(4-sulfamoylphenyl)ethyl]propanamide

Comparative Analysis of Properties

Structure-Activity Relationship (SAR) Insights

Q & A

Q. How can enantiomeric purity of chiral N-(4-sulfamoylphenyl)propanamide derivatives be validated?

- Methodology :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases.

- Circular Dichroism (CD) : Compare experimental spectra with reference standards.

- X-ray Crystallography : Assign absolute configuration via anomalous scattering .

Notes

- Ethical Compliance : Derivatives are for research use only; no FDA approval exists for human/animal administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.